2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridin-3-amine
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Overview
Description
The compound “2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridin-3-amine” is a heterocyclic compound that has been used in the treatment of hematological disorders such as sickle cell disease, pulmonary disease such as idiopathic pulmonary fibrosis, and hypoxia and hypoxemia conditions .
Synthesis Analysis
The compound was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .Molecular Structure Analysis
The structure of the compound was characterized by a single-crystal X-ray structure determination as well as 1H and 13C{1H} NMR spectroscopy . X-ray crystallography confirms the molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .Chemical Reactions Analysis
The compound was easily prepared from the hetero-cyclization of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst . This reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 173.22 . The InChI code for the compound is 1S/C10H11N3/c1-8-7-9(2)13(12-8)10-5-3-4-6-11-10/h3-7H,1-2H3 .Scientific Research Applications
Based on the information available, here is a comprehensive analysis of the scientific research applications of “2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridin-3-amine”:
Antileishmanial and Antimalarial Activities
This compound has been studied for its potential in treating leishmaniasis and malaria. A molecular simulation study justified its potent in vitro antipromastigote activity, showing a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Antimicrobial Potential
Derivatives of this compound have shown good antimicrobial potential, indicating its use in developing new antimicrobial agents .
Blocking Agent for Isocyanates
Related compounds have been used as blocking agents for isocyanates, which are highly reactive chemicals used in the production of polyurethane products .
Synthesis of Heterocyclic Compounds
The compound has been involved in the synthesis of heterocyclic compounds like thiazolo[4,5-b]pyridine derivatives, which have various applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
It’s worth noting that compounds with similar structures have shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound is known to be a liquid at room temperature, which could potentially influence its bioavailability .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-6-8(2)14(13-7)10-9(11)4-3-5-12-10/h3-6H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJKDZHMMJUZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC=N2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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